Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate)
Description
Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) is a naphthalene-based ester derivative featuring two 3-chloro-4-hydroxybenzoate groups symmetrically attached at the 1 and 3 positions of the naphthalene core. This compound is structurally characterized by its rigid aromatic backbone and polar ester functionalities, which may facilitate intermolecular interactions such as hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3-chloro-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2O6/c25-18-10-14(5-7-20(18)27)23(29)31-16-9-13-3-1-2-4-17(13)22(12-16)32-24(30)15-6-8-21(28)19(26)11-15/h1-12,27-28H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBTWBNCPASUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C=C3)O)Cl)OC(=O)C4=CC(=C(C=C4)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) typically involves the reaction of naphthalene-1,3-diol with chloro-4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3-diyl bis(3-chloro-4-carboxylate) under controlled conditions.
Reduction: Reduction reactions can be performed to convert the chloro groups to hydroxyl groups, resulting in naphthalene-1,3-diyl bis(3-hydroxy-4-hydroxybenzoate).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Naphthalene-1,3-diyl bis(3-chloro-4-carboxylate)
Reduction: Naphthalene-1,3-diyl bis(3-hydroxy-4-hydroxybenzoate)
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and chemical compounds.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules or as a probe in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene ()
- Structure : A naphthalene derivative with a 4-chlorobenzoyl group at position 3 and methoxy groups at positions 2 and 5.
- Key Differences: The absence of ester linkages in favor of a ketone (benzoyl) group reduces polarity compared to the target compound. Synthesis: Prepared via Friedel-Crafts acylation using P₂O₅-MsOH as a catalyst, contrasting with esterification methods likely employed for the target compound .
5-Chlorosalicylate Salts ()
- Examples: 2-Methylquinolinium 5-chloro-2-hydroxybenzoate, 4-amino-5-chloro-2,6-dimethylpyrimidinium 5-chloro-2-hydroxybenzoate.
- Key Differences: Ionic nature (salts) vs. covalent ester bonding in the target compound. Supramolecular interactions (e.g., hydrogen bonds, π-stacking) dominate crystal packing in salts, while the target compound’s ester groups may favor van der Waals interactions .
Physicochemical Properties
| Property | Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) | 3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene | 5-Chlorosalicylate Salts |
|---|---|---|---|
| Solubility | Low (nonpolar solvents) | Moderate (chloroform, DMSO) | High (water, ethanol) |
| Thermal Stability | High (rigid aromatic core) | Moderate (ketone group less stable) | Variable (depends on counterion) |
| Supramolecular Features | π-π stacking, weak H-bonding | H-bonding via methoxy groups | Strong ionic H-bonding |
Biological Activity
Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) is a synthetic organic compound characterized by its unique structure, which includes two 3-chloro-4-hydroxybenzoate groups attached to a naphthalene core. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a naphthalene backbone with two 3-chloro-4-hydroxybenzoate moieties. The presence of chlorine and hydroxy groups enhances its reactivity and biological activity. The synthesis typically involves:
- Starting Materials : Naphthalene, 3-chloro-4-hydroxybenzoic acid.
- Reaction Conditions : Controlled temperature and pH to ensure high yield and purity.
- Final Product : Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate).
Mechanisms of Biological Activity
The biological activity of naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) is primarily attributed to the following mechanisms:
- Antibacterial Activity : Similar compounds have shown the ability to inhibit bacterial cell division by interfering with cell wall synthesis. Preliminary studies suggest that this compound may exhibit similar properties through competitive inhibition of enzyme targets involved in bacterial growth.
- Anti-inflammatory Effects : The hydroxy groups present in the compound are known to contribute to anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases.
Antibacterial Studies
A study investigated the antibacterial efficacy of naphthalene derivatives against various bacterial strains. Results indicated that naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) exhibited significant inhibition against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Cytotoxicity Assessment
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The compound was tested against prostate cancer cells (PC3) using the MTT assay. Results showed a notable decrease in cell viability at concentrations of 100 µM after 72 hours, indicating potential anticancer activity .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Naphthalene-1,2-diol | Hydroxyl groups at positions 1 and 2 | Stronger hydrogen bonding capabilities |
| 3-Chloro-4-hydroxybenzoic acid | Single 3-chloro-4-hydroxy group | Basic antibacterial activity |
| Bisphenol A | Two phenolic groups linked by carbon chain | Endocrine disruptor |
| Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) | Dual functionalization with chloro and hydroxy groups | Enhanced reactivity and potential biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
